molecular formula C19H22N8O3 B5036695 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone]

1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone]

Cat. No. B5036695
M. Wt: 410.4 g/mol
InChI Key: WKOFTVKFHADJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone], also known as AG490, is a potent inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. It is widely used in scientific research to study the role of JAK/STAT signaling in various physiological and pathological processes.

Mechanism of Action

1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] inhibits the JAK/STAT signaling pathway by binding to the JAK2 kinase domain and preventing its activation. This leads to the inhibition of downstream STAT3 phosphorylation and activation, which is essential for the transcription of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] has been shown to have anti-inflammatory effects by inhibiting the activation of immune cells.

Advantages and Limitations for Lab Experiments

1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] is a potent and selective inhibitor of JAK/STAT signaling, making it an ideal tool for studying the role of this pathway in various physiological and pathological processes. However, it is important to note that 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] has off-target effects and can inhibit other kinases besides JAK2. Additionally, 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone]. One potential area of research is the development of more potent and selective JAK/STAT inhibitors based on the structure of 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone]. Additionally, further studies are needed to understand the precise mechanisms by which 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] inhibits JAK/STAT signaling and its potential role in the treatment of various diseases. Finally, there is a need for more studies to investigate the potential off-target effects of 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] involves the condensation of 2,3-dioxoindoline-1-carboxylic acid with 4,6-di-4-morpholinyl-1,3,5-triazin-2-amine in the presence of thionyl chloride. The resulting intermediate is then hydrazinylated with hydrazine hydrate to obtain 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone].

Scientific Research Applications

1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] has been extensively used in scientific research to study the role of JAK/STAT signaling in various cellular processes. It has been shown to inhibit the proliferation of cancer cells by blocking the JAK/STAT signaling pathway. Additionally, 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] has been shown to have anti-inflammatory effects by inhibiting the activation of STAT3 in immune cells.

properties

IUPAC Name

3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)diazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O3/c28-16-15(13-3-1-2-4-14(13)20-16)24-25-17-21-18(26-5-9-29-10-6-26)23-19(22-17)27-7-11-30-12-8-27/h1-4,20,28H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOFTVKFHADJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N=NC3=C(NC4=CC=CC=C43)O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.